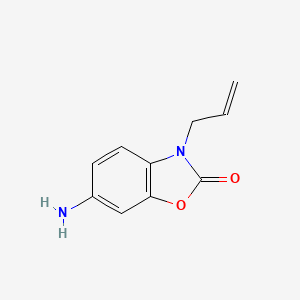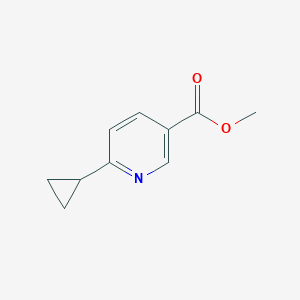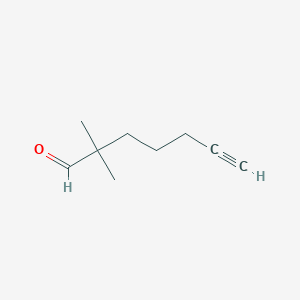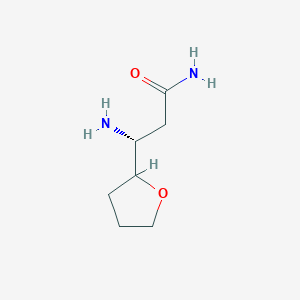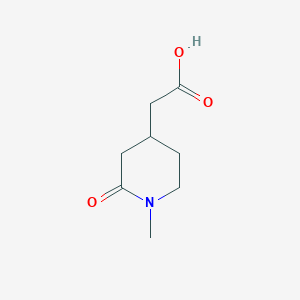![molecular formula C11H12FIO2 B13065273 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane](/img/structure/B13065273.png)
3-[(2-Fluorophenyl)methoxy]-4-iodooxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Fluorophenyl)methoxy]-4-iodooxolane is a synthetic organic compound with the molecular formula C11H12FIO2 It is characterized by the presence of a fluorophenyl group, a methoxy group, and an iodo-substituted oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol and 4-iodooxolane.
Formation of the Methoxy Group: The 2-fluorophenol undergoes a methylation reaction to introduce the methoxy group. This is usually achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Coupling Reaction: The methylated 2-fluorophenol is then coupled with 4-iodooxolane using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran).
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production methods would likely involve optimization of the reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-[(2-Fluorophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the iodo group can lead to the formation of a hydrogenated product.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). Conditions typically involve the use of polar aprotic solvents (e.g., dimethylformamide) and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
科学的研究の応用
3-[(2-Fluorophenyl)methoxy]-4-iodooxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxy and iodo groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-[(2-Fluorophenyl)methoxy]-4-chlorooxolane: Similar structure but with a chlorine atom instead of iodine.
3-[(2-Fluorophenyl)methoxy]-4-bromooxolane: Similar structure but with a bromine atom instead of iodine.
3-[(2-Fluorophenyl)methoxy]-4-hydroxyoxolane: Similar structure but with a hydroxyl group instead of iodine.
Uniqueness
3-[(2-Fluorophenyl)methoxy]-4-iodooxolane is unique due to the presence of the iodo group, which can participate in specific chemical reactions that are not possible with other halogens. The combination of the fluorophenyl and methoxy groups also provides distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H12FIO2 |
|---|---|
分子量 |
322.11 g/mol |
IUPAC名 |
3-[(2-fluorophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12FIO2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChIキー |
FBNLDGKGRDWOLC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CO1)I)OCC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


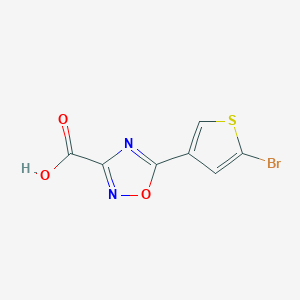
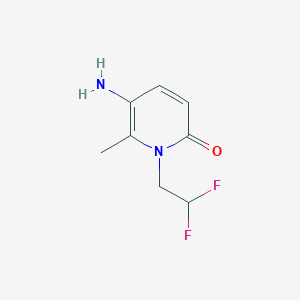
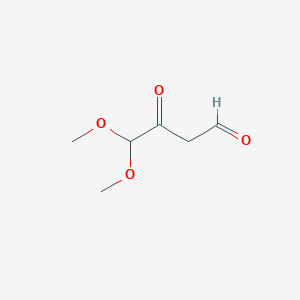
![tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate](/img/structure/B13065220.png)


![1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13065241.png)
![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13065248.png)
![[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine](/img/structure/B13065249.png)
